
2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole
Overview
Description
2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole (BME-TD) is a heterocyclic aromatic compound that has been used in a variety of scientific research applications. It is synthesized from the reaction of 2-bromoethanol and 1,3,4-thiadiazole and is a colorless solid. BME-TD has been studied for its biochemical, physiological, and pharmacological effects and has been found to have a variety of potential applications in scientific research.
Scientific Research Applications
Medicinal Chemistry: Synthesis of Therapeutic Agents
2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole: is a compound that can be utilized in the synthesis of various therapeutic agents. Its structure is amenable to modifications that can lead to the creation of molecules with potential pharmacological activities. For instance, it can serve as a precursor in the synthesis of molecules designed for Suzuki–Miyaura coupling , a widely applied carbon–carbon bond-forming reaction in medicinal chemistry . This reaction is crucial for creating complex molecules that can serve as drug candidates for treating various diseases.
Materials Science: Organic Semiconductors
Thiadiazoles are known for their electron-rich properties, which make them suitable for use in organic semiconductors2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole could be incorporated into the design of organic semiconductor materials due to its potential to participate in π-conjugation and electron transport, which are critical for the performance of organic electronic devices .
Energy: Photovoltaic Materials
In the field of energy, thiadiazole derivatives are being investigated for their application in photovoltaic materials. The electron-rich nature of 2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole could be harnessed to improve the efficiency of solar cells by facilitating the transport of electrons, which is a key process in converting light into electricity .
properties
IUPAC Name |
2-bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2OS/c1-9-3-2-4-7-8-5(6)10-4/h2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIXUTXWGSDLIBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=NN=C(S1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-(2-methoxyethyl)-1,3,4-thiadiazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



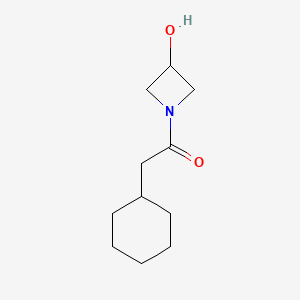
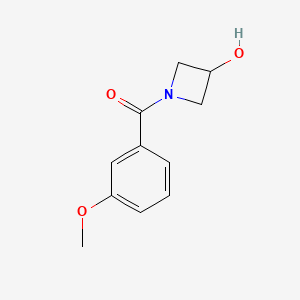

![3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline](/img/structure/B1468872.png)

![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)
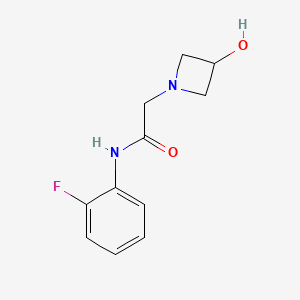

![1-[(2-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468881.png)
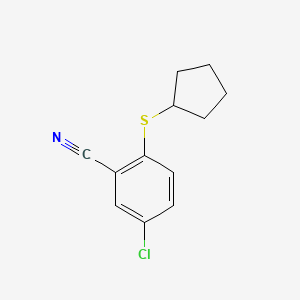

![(3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propyl)(methyl)amine](/img/structure/B1468886.png)
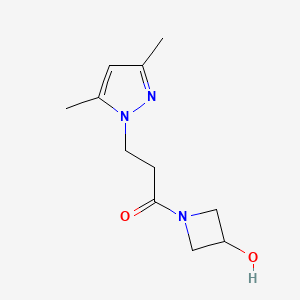
![1-[(Naphthalen-1-yl)methyl]azetidin-3-ol](/img/structure/B1468890.png)